Propylsulfamoyl benzoate Propylsulfamoyl benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13673342
InChI: InChI=1S/C10H13NO4S/c1-2-8-11-16(13,14)15-10(12)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3
SMILES: CCCNS(=O)(=O)OC(=O)C1=CC=CC=C1
Molecular Formula: C10H13NO4S
Molecular Weight: 243.28 g/mol

Propylsulfamoyl benzoate

CAS No.:

Cat. No.: VC13673342

Molecular Formula: C10H13NO4S

Molecular Weight: 243.28 g/mol

* For research use only. Not for human or veterinary use.

Propylsulfamoyl benzoate -

Specification

Molecular Formula C10H13NO4S
Molecular Weight 243.28 g/mol
IUPAC Name propylsulfamoyl benzoate
Standard InChI InChI=1S/C10H13NO4S/c1-2-8-11-16(13,14)15-10(12)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3
Standard InChI Key KBBWWNTWUYRAKX-UHFFFAOYSA-N
SMILES CCCNS(=O)(=O)OC(=O)C1=CC=CC=C1
Canonical SMILES CCCNS(=O)(=O)OC(=O)C1=CC=CC=C1

Introduction

Structural Characterization and Nomenclature

Propylsulfamoyl benzoate derivatives typically feature a benzoate ester core (methyl, ethyl, or propyl esters) substituted with a sulfamoyl group containing propyl moieties. Key structural variants include:

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Features
Methyl 3-(propylsulfamoyl)benzoateC₁₁H₁₅NO₄S257.31VC13394707Methyl ester; 3-position sulfamoyl substituent
2-Ethyl-5-[methyl(propyl)sulfamoyl]benzoic acidC₁₃H₁₉NO₄S285.3681535231Benzoic acid; ethyl and methyl sulfamoyl groups
Chloromethyl 4-(N,N-di-propylsulfamoyl)benzoateC₁₄H₂₀ClNO₄S333.83658655-50-8Chloromethyl ester; di-propyl sulfamoyl

These compounds vary in esterification sites, sulfamoyl substituents, and additional functional groups (e.g., hydroxypropyl, chloromethyl) .

Synthetic Routes and Reaction Mechanisms

General Synthesis Strategy

Propylsulfamoyl benzoates are synthesized via sequential sulfamoylation and esterification:

  • Sulfamoylation: Reaction of benzoic acid derivatives with propylsulfamoyl chloride in the presence of a base (e.g., K₂CO₃) .

  • Esterification: Conversion of the resulting acid to esters (methyl, ethyl, propyl) using alcohols and acid catalysts .

Key Reactions and Conditions

Reaction StepReagents/ConditionsYield/PurityReference
Sulfamoylation of benzoic acidPropylsulfamoyl chloride, DMF, K₂CO₃Not specified
Esterification to methyl esterMethanol, H₂SO₄ or DCC>95% (HPLC purity)
Lipase-catalyzed propyl ester synthesisImmobilized Candida cylindracea lipase, solvent-free40% activity retention after 4 cycles

Imobilized lipases enable solvent-free synthesis of propyl benzoates, though propylsulfamoyl derivatives remain underexplored .

CompoundDermal PenetrationSystemic Toxicity (LD₅₀)Reference
Propyl benzoateHigh (Kp = 62.7 × 10⁻² cm/h)>5000 mg/kg (rats)
C12-15 Alkyl benzoateLowNon-toxic at 2 mg/kg (rabbits)
Isobutyl benzoateModerate3685 mg/kg (rats)

Short-chain alkyl benzoates exhibit higher dermal penetration than long-chain analogs .

In Vitro Cytotoxicity

CompoundCytotoxicity (IC₅₀)Cell LineReference
Ethyl benzoate289 mg/L (Hep-2 cells)Human larynx carcinoma
Propyl benzoate122 mg/L (Hep-2 cells)Human larynx carcinoma

Sulfamoyl derivatives may exhibit lower toxicity due to reduced lipophilicity .

Applications in Medicinal Chemistry

Multi-Target Drug Design

Derivatives like ethyl 4-[3-[(6-chloro-tetrahydroacridin-9-yl)amino]propylsulfamoyl]benzoate combine sulfamoyl and tetrahydroacridin moieties to target multiple pathways (e.g., SGK kinases and ion channels) .

Prodrug Strategies

Chloromethyl esters (e.g., CAS 58655-50-8) may serve as prodrugs, with the chloromethyl group enabling conjugation to other therapeutic agents .

Challenges and Future Directions

  • Synthetic Complexity: Sulfamoylation and esterification require precise control of reaction conditions to achieve high yields .

  • Selectivity Optimization: Differentiating SGK isoforms (SGK1 vs. SGK3) remains a challenge in kinase-targeted therapies .

  • Preclinical Validation: Limited in vivo data necessitates further studies to confirm efficacy and safety .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator